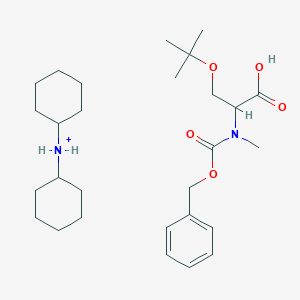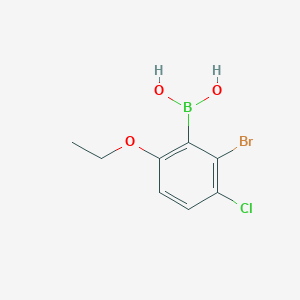
2-Bromo-3-chloro-6-ethoxyphenylboronic acid
説明
“2-Bromo-3-chloro-6-ethoxyphenylboronic acid” is a chemical compound with the molecular formula C8H9BBrClO3 . It is used for industrial and scientific research purposes.
Synthesis Analysis
Boronic acids, such as “2-Bromo-3-chloro-6-ethoxyphenylboronic acid”, are commonly used as building blocks and synthetic intermediates . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-chloro-6-ethoxyphenylboronic acid” consists of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, 1 bromine atom, 1 chlorine atom, and 3 oxygen atoms . The average mass of the molecule is 279.323 Da, and the monoisotopic mass is 277.951660 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-chloro-6-ethoxyphenylboronic acid” include a molecular weight of 279.32 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
科学的研究の応用
Synthesis and Pharmaceutical Applications
- Suzuki Cross-Coupling Reaction : It's used in Suzuki cross-coupling reactions, a type of palladium-catalyzed cross-coupling method. This method synthesizes derivatives with potential medicinal applications, including activities like biofilm inhibition and anti-thrombolytic properties (Ikram et al., 2015).
- Synthesis of Novel Heteroarylpyridines : It plays a role in the synthesis of heteroarylpyridines, which are important in various pharmaceutical compounds (Parry et al., 2002).
Chemical Properties and Reactions
- Halodeboronation Studies : The compound is involved in halodeboronation studies, which is a process crucial for the synthesis of various aryl bromides and chlorides (Szumigala et al., 2004).
- Spectral Analysis : Its spectral properties, including FT-IR, FT-Raman, NMR, and UV-Vis spectra, are studied for understanding its structural and physicochemical properties (Şaş et al., 2015).
Synthesis of Specific Compounds
- Dapagliflozin Synthesis : It's utilized in the synthesis of dapagliflozin, an antidiabetic drug (Yafei, 2011).
- Production of Halogenated Compounds : The compound is used in the production of halogenated α, β-unsaturated carbonyl compounds (Kim & Park, 2004).
Molecular Structure and Luminescent Properties
- Cyclometalated Complexes : It's involved in the synthesis of cyclometalated complexes, which have applications in luminescent properties and in various coupling reactions (Xu et al., 2014).
Crystal Structure Analysis
- Supramolecular Architecture : Its related compounds are studied for their crystal structures and supramolecular architecture (Shimpi et al., 2007).
将来の方向性
特性
IUPAC Name |
(2-bromo-3-chloro-6-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrClO3/c1-2-14-6-4-3-5(11)8(10)7(6)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIZLCTKGQGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)Cl)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-6-ethoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



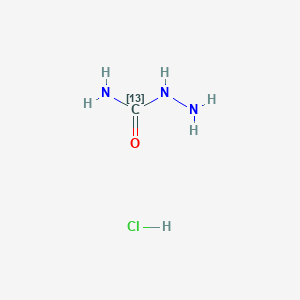
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)
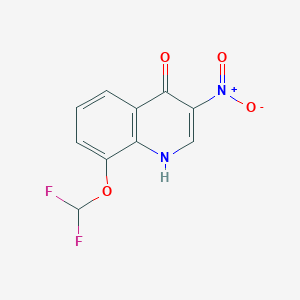
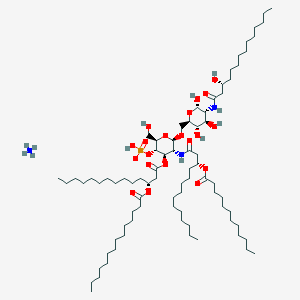
![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
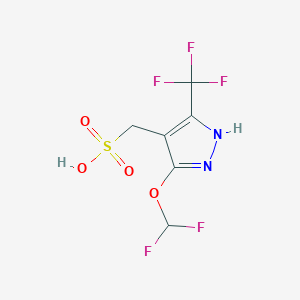
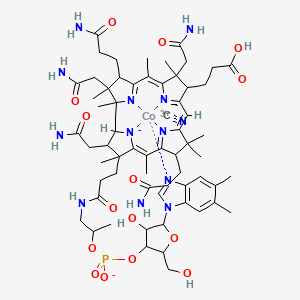
![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)
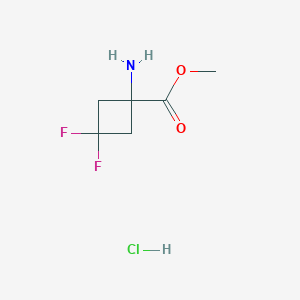
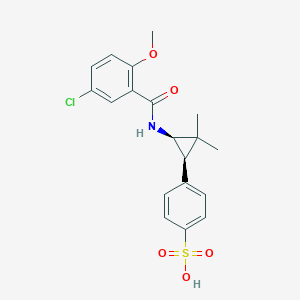
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
